3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-2-20-11-5-3-10(4-6-11)17-21(18,19)12-7-8-14(16)13(15)9-12/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIXYNJKYGCTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzenesulfonyl chloride and 4-ethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorobenzenesulfonyl chloride is reacted with 4-ethoxyaniline in an organic solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
General Reactivity Profile
The compound contains three key reactive sites:
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Sulfonamide group (–SO₂NH–)
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Chloro substituent (C–Cl bond at position 3)
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Fluoro substituent (C–F bond at position 4)
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Ethoxy group (–OCH₂CH₃ at position 4 of the phenyl ring)
These groups enable participation in nucleophilic substitution, coupling, and oxidation-reduction reactions (Table 1).
Table 1: Predicted Reaction Pathways
Comparative Analysis with Analogous Compounds
Data from structurally similar sulfonamides provide insights into likely reactivity:
Table 2: Reaction Outcomes in Related Compounds
Nucleophilic Aromatic Substitution (C–Cl)
The electron-withdrawing sulfonamide and fluoro groups activate the chloro-substituted aromatic ring toward nucleophilic substitution. For example:
Ethoxy Group Transformations
The ethoxy group may undergo:
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Oxidation : With CrO₃/H₂SO₄ to form a ketone (unlikely under mild conditions due to steric hindrance).
Experimental Limitations and Recommendations
No peer-reviewed studies directly investigating this compound’s reactivity were identified. To validate predicted pathways:
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Conduct Hammett studies to quantify electronic effects of substituents.
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Perform DFT calculations to model transition states for substitution reactions.
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Explore catalytic systems for regioselective functionalization (e.g., photoredox catalysis).
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a sulfonamide group, which is known for its ability to form strong interactions with biological targets. The presence of chlorine and fluorine substituents enhances its pharmacological properties by influencing lipophilicity and metabolic stability.
Therapeutic Applications
-
Anticancer Activity
- Research indicates that compounds similar to 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide exhibit significant anticancer properties. These compounds often act as inhibitors of tubulin polymerization, disrupting cancer cell division and proliferation. For instance, studies on related sulfonamide derivatives have demonstrated their efficacy against various cancer cell lines by targeting the colchicine site on tubulin .
-
Antimicrobial Properties
- Sulfonamides, including the compound , are known for their antibacterial activity. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell growth. This class of compounds has been explored for their effectiveness against a range of pathogens, including resistant strains .
-
Enzyme Inhibition
- This compound may inhibit specific enzymes such as aminoimidazole carboxamide ribonucleotide formyl transferase (AICARFT), which is involved in purine biosynthesis. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for further development as an antitumor agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of sulfonamide derivatives, including analogs of this compound. The findings revealed that these compounds significantly inhibited the growth of human cancer cell lines in vitro. The mechanism was attributed to their ability to bind to tubulin and prevent its polymerization, thereby inducing apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial applications, researchers tested various sulfonamide compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics. This suggests potential for clinical application in treating infections caused by resistant bacteria .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenation: The presence of chlorine and fluorine in this compound may enhance binding to hydrophobic pockets in biological targets, as seen in E7070, where chlorine contributes to antiproliferative activity . Fluorine, a common bioisostere, often improves metabolic stability and bioavailability compared to non-fluorinated analogs.
- This contrasts with E7010’s methoxy group, which balances solubility and target affinity .
Sulfonamide vs. Benzamide Backbones
- 3-Chloro-N-(4-ethoxyphenyl)benzamide () replaces the sulfonamide with a benzamide group, reducing acidity (pKa ~15–17 for benzamides vs. ~10–11 for sulfonamides).
Antitumor Sulfonamides
- E7010 and E7070 () demonstrate how sulfonamide derivatives can target diverse pathways: E7010 disrupts microtubule dynamics, while E7070 induces cell cycle arrest. The dual sulfonamide in E7070 highlights the importance of disubstitution for multi-target activity, a feature absent in the single sulfonamide of the target compound .
Biological Activity
3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a sulfonamide functional group, which is known for its diverse biological activities. The structural formula can be represented as:
This structure allows for interactions with various biological targets, making it a candidate for further research.
Biological Activity and Therapeutic Applications
Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.
- Anticancer Properties : Some sulfonamide derivatives have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The inhibition of certain enzymes related to inflammation can lead to reduced inflammatory responses.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against common bacterial strains. The findings indicated that compounds with electron-withdrawing groups, such as chlorine and fluorine, exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Activity : In vitro studies have shown that similar sulfonamide compounds can induce cell cycle arrest and apoptosis in human cancer cell lines. For instance, a derivative demonstrated significant antiproliferative effects against non-small cell lung cancer cells .
- Inhibition Studies : Research focused on the inhibition of specific enzymes by sulfonamides has revealed that these compounds can effectively block pathways involved in disease progression. For example, studies on human intestinal carboxylesterase inhibitors demonstrated how modifications in the sulfonamide structure could enhance selectivity and potency against target enzymes .
Data Table: Biological Activities of Similar Compounds
Q & A
Q. What are the recommended safety protocols when handling 3-chloro-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide in laboratory settings?
- Methodological Answer : Handling requires adherence to strict safety measures:
- Use chemical fume hoods for synthesis and purification steps to minimize inhalation risks.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- In case of exposure, rinse affected areas with water for 15 minutes (skin/eyes) or move to fresh air (inhalation) .
- Store in sealed containers away from oxidizers and heat sources to avoid decomposition into toxic gases (e.g., sulfur oxides) .
Q. What methodologies are employed in the synthesis of this compound and its structural analogs?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with 4-ethoxyaniline via nucleophilic aromatic substitution.
- Step 2 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Analog Design : Modify the sulfonamide group (e.g., substituting ethoxy with morpholine) or halogen positions to study structure-activity relationships (SAR) .
Q. How is the structural characterization of this sulfonamide typically performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at δ 1.3 ppm for CH₃, 4.0 ppm for OCH₂) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles/geometry (e.g., distorted square planar coordination in metal complexes) .
Advanced Research Questions
Q. How can molecular docking studies be applied to evaluate the enzyme inhibitory potential of this compound against bacterial targets like MurA?
- Methodological Answer :
- Target Selection : MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is critical for bacterial cell wall synthesis.
- Docking Workflow :
Prepare ligand (sulfonamide) and receptor (MurA PDB: 1UAE) using software like AutoDock Vina.
Analyze binding affinities and key interactions (e.g., hydrogen bonds with Asp305, hydrophobic contacts with Leu207) .
Validate with enzymatic assays (IC₅₀ determination) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for optimizing antimicrobial activity in sulfonamide derivatives?
- Methodological Answer :
- Functional Group Variation : Replace chloro/fluoro groups with bulkier halogens (e.g., iodine) to enhance target binding .
- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethyl (improves metabolic stability) or morpholine (enhances solubility) .
- Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic properties (e.g., logP, polar surface area) with MIC values against E. coli .
Q. What experimental approaches are recommended to resolve contradictions in biological activity data across different cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Standardize assay conditions (e.g., cell density, incubation time) to minimize variability.
- Mechanistic Profiling : Use flow cytometry to differentiate cytostatic (G1 arrest) vs. cytotoxic (apoptosis) effects .
- Orthogonal Assays : Confirm target engagement via thermal shift assays or CRISPR knockouts .
Q. How can high-density oligonucleotide microarray analysis elucidate the gene expression profiles induced by sulfonamide-based antitumor agents?
- Methodological Answer :
- Workflow :
Treat cancer cell lines (e.g., MCF-7) with the compound for 24 hours.
Extract RNA, label with Cy3/Cy5, and hybridize to Agilent microarrays.
Identify differentially expressed genes (e.g., CDKN1A for cell cycle arrest, BAX for apoptosis) .
Q. What biochemical pathways are most likely targeted by this compound based on structural analogs with known mechanisms?
- Methodological Answer :
- Bacterial Proliferation : Inhibition of acetyl-CoA carboxylase (ACC) or enoyl-ACP reductase (FabI) disrupts fatty acid biosynthesis .
- Cancer Pathways : Tubulin polymerization disruption (mitotic arrest) or topoisomerase II inhibition (DNA damage) .
Q. What crystallization techniques are critical for determining the coordination geometry of metal complexes derived from sulfonamide ligands?
- Methodological Answer :
- Slow Evaporation : Dissolve the metal-sulfonamide complex in DMSO/water (1:1) and evaporate at 4°C to grow single crystals .
- X-ray Refinement : Resolve bond lengths (e.g., Ni-S = 2.2 Å) and angles (e.g., S-Ni-O = 88°) using SHELX .
Q. How do unexpected reaction products during sulfonamide synthesis inform mechanistic understanding of nucleophilic aromatic substitution reactions?
- Methodological Answer :
- Case Study : Formation of "double" sulfonamides (e.g., N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide) suggests competing aryne intermediates or over-sulfonylation .
- Mitigation : Optimize stoichiometry (1:1 sulfonyl chloride:amine) and monitor reaction progress via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
